2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a complex organic compound that belongs to the class of pyrazole derivatives. It features a unique structural arrangement that includes a pyrazole ring, a pyridine moiety, and an ethylamine side chain. This compound has garnered interest in various scientific fields due to its potential pharmacological applications.
The compound can be synthesized through various chemical reactions involving starting materials such as substituted pyrazoles and amines. Research articles and patents have documented different synthetic routes and potential applications, indicating its relevance in medicinal chemistry and material science .
This compound is classified as an aminopyrazole, which are known for their diverse biological activities. Specifically, it may exhibit properties relevant to the inhibition of certain biological pathways, making it a candidate for further pharmacological studies.
The synthesis of 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves the condensation of 5-methylpyrazole with pyridine derivatives followed by amination reactions. Common methods include:
The synthesis usually requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. For example, reactions may be conducted in solvents like ethanol or dimethylformamide under reflux conditions to facilitate the formation of the desired product .
Key structural features include:
Chemical reactions involving this compound can include:
These reactions often require specific conditions such as acidic or basic environments to facilitate the desired transformations. For example, converting the amine into a hydrochloride salt may involve dissolving it in hydrochloric acid .
The mechanism of action for compounds like 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine often involves interaction with biological targets such as enzymes or receptors.
Research indicates that aminopyrazoles can act as inhibitors for certain kinases or enzymes involved in signaling pathways, potentially leading to therapeutic effects against diseases like cancer or inflammation . The exact mechanism may vary depending on the specific target protein and cellular context.
Some notable physical properties include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases and literature focusing on similar pyrazole derivatives .
The compound has potential applications in several scientific fields:
The 3,5-disubstituted pyrazole architecture provides a geometrically constrained framework for three-dimensional target engagement. Incorporation of a pyridin-4-yl moiety at position 3 introduces a hydrogen bond acceptor with distinctive vectorial orientation compared to phenyl or pyridin-2-yl analogs. The nitrogen atom in the 4-position of the pyridine ring projects perpendicularly from the heterocyclic plane, enabling interactions with complementary residues in enzyme binding pockets (e.g., backbone amides in kinase hinge regions) [2] [3]. This spatial arrangement differs fundamentally from pyridin-2-yl derivatives (e.g., BLDP compound 1508340-56-4) where the nitrogen adopts an orthogonal orientation [3].
The 5-methyl substituent exerts critical steric and electronic effects:
Table 1: Structural Comparison of Pyrazole-Based Kinase Inhibitors
Drug Name | Pyridine Position | C3 Substituent | C5 Substituent | Target Kinase |
---|---|---|---|---|
Crizotinib | Pyridin-2-yl | 2,6-Dichloro-3-fluorophenyl | Methyl | ALK, c-MET |
Erdafitinib | None | 6-Methoxyquinoline | Ethynyl | FGFR |
Target Compound | Pyridin-4-yl | Pyridin-4-yl | Methyl | N/A (Prototype) |
The scaffold's acid-base behavior significantly influences bioavailability. While N1-unsubstituted pyrazoles act as amphoteric species (capable of both H-bond donation and acceptance), N1-alkylation—as present in our target compound—abolishes H-bond donation capacity but enhances metabolic stability by impeding oxidative N-dealkylation pathways [2] [4]. Quantum mechanical calculations indicate the pyridin-4-yl group reduces pyrazole ring basicity (predicted pKa ~3.2 for conjugate acid) compared to phenyl analogs (pKa ~2.5), potentially enhancing membrane permeability at physiological pH [2].
The -CH₂-CH₂-NH₂ moiety appended to N1 of the pyrazole ring exemplifies a strategic molecular linker design. Ethylamine chains confer:
This linker architecture demonstrates superior performance over methylamine analogs due to reduced steric constraints and enhanced torsional freedom. In pyrazole-based sulfonamide hybrids (e.g., anticancer agents targeting U937 leukemia cells), ethylamine spacers significantly improved cytotoxicity (GI₅₀ 1.7 μM) compared to rigid linkers [5]. Molecular dynamics simulations reveal the ethylamine tether adopts gauche conformations ~70% of the time in aqueous solution, optimizing solvent exposure of the terminal amine while maintaining pyrazole ring planarity.
Table 2: Calculated Physicochemical Properties of Target Compound
Parameter | Value | Method | Significance |
---|---|---|---|
Molecular weight | 202.26 g/mol | — | Rule of 5 compliant |
logP | 1.38 ± 0.15 | XLogP3 | Moderate lipophilicity |
TPSA | 41.65 Ų | Ertl method | Membrane permeability |
H-bond donors | 1 (amine) | — | Solubility parameter |
H-bond acceptors | 3 (pyrazole N, pyridine N) | — | Target engagement potential |
Rotatable bonds | 3 (ethylamine chain) | — | Conformational flexibility |
The terminal amine group serves as:
In kinase inhibitor design, such linkers frequently connect hinge-binding motifs (e.g., pyrazole-pyridine) with hydrophobic accessory pockets occupied by substituted phenyl or heteroaryl groups [2] [5]. The protonatable nitrogen can form salt bridges with conserved glutamate residues (e.g., Glu91 in Pim-1 kinase), while the ethylene spacer optimally positions cationic charges 5.8-6.2 Å from the hinge region [2].
Synthetic Considerations:The target compound can be efficiently synthesized via two principal routes:
Route A: 1. 3-(Pyridin-4-yl)-1H-pyran-2,4-dione + hydrazine hydrate → 5-methyl-3-(pyridin-4-yl)-1H-pyrazole 2. N-alkylation with 2-chloroethylamine hydrochloride → 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine Route B: 1. 4-Acetylpyridine + DMF-DMA → enaminone 2. [3+2] Cycloaddition with hydrazine → 5-methyl-3-(pyridin-4-yl)-1H-pyrazole 3. Mitsunobu reaction with 2-aminoethanol → Target compound
Route B offers superior regioselectivity (>95%) for 1,3,5-trisubstituted pyrazoles, crucial for maintaining pharmacological specificity [4] [5].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: